4-[(4-Nitrophenoxy)methyl]benzoic acid
Description
Structural Classification and Positioning within Aromatic Carboxylic Acid Derivatives
From a structural standpoint, 4-[(4-Nitrophenoxy)methyl]benzoic acid is classified as an aromatic carboxylic acid. This class of compounds is characterized by the presence of at least one carboxyl group (–COOH) directly attached to an aromatic ring system. The core of this molecule is benzoic acid, a fundamental aromatic carboxylic acid.
The structure is further defined by the substituent at the 4-position of the benzoic acid ring: a (4-nitrophenoxy)methyl group. This substituent introduces several key features:
An ether linkage (-O-), which provides a degree of conformational flexibility.
A nitro group (-NO2) in the para position of the phenoxy ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of this part of the molecule.
This combination of functional groups places this compound as a sophisticated derivative of benzoic acid, with a more complex and tailored structure compared to simpler analogues like 4-methylbenzoic acid or 4-nitrobenzoic acid. researchgate.net
Foundational Importance in Organic Synthesis and Intermediacy
While specific, detailed synthetic applications of this compound are not extensively documented in widely available literature, its structural motifs suggest a significant role as a chemical intermediate. Aromatic carboxylic acids are foundational in organic synthesis, often serving as precursors for a wide array of other functional groups and more complex molecules. ontosight.airesearchgate.net
Broad Academic Significance Across Chemical Disciplines
The academic significance of this compound and its derivatives spans several chemical disciplines, largely driven by the diverse functionalities present in the molecule.
In medicinal chemistry , the benzoic acid scaffold is a common feature in many pharmaceutical agents. researchgate.netpreprints.orgnih.gov The introduction of ether and nitro-aromatic functionalities can be a strategy to modulate the biological activity of a parent compound. Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents. preprints.orgnih.gov
In materials science , aromatic carboxylic acids are crucial building blocks for metal-organic frameworks (MOFs) and specialty polymers. The rigid structure of the aromatic rings combined with the coordinating ability of the carboxylate group makes them ideal for constructing porous materials with applications in gas storage and catalysis. The presence of a polar nitro group could also impart specific properties to novel materials.
In the field of supramolecular chemistry , the ability of the carboxylic acid group to form strong hydrogen bonds, often leading to dimer formation, is a subject of significant interest. researchgate.net The interplay of these hydrogen bonds with other potential non-covalent interactions, such as π-π stacking of the aromatic rings, makes this molecule an interesting candidate for studies in crystal engineering and the design of self-assembling molecular systems.
Properties
IUPAC Name |
4-[(4-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWJMNQVVFIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359187 | |
| Record name | 4-[(4-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87740-05-4 | |
| Record name | 4-[(4-Nitrophenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87740-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 4 4 Nitrophenoxy Methyl Benzoic Acid
Established Synthetic Pathways for the Core Compound
The synthesis of 4-[(4-Nitrophenoxy)methyl]benzoic acid is primarily achieved through well-established organic reactions, including esterification and nucleophilic substitution. These methods provide reliable routes to the core structure, with catalytic approaches offering enhanced efficiency.
Esterification Reactions and Their Mechanisms
Esterification is a fundamental process in organic chemistry for the formation of esters from carboxylic acids and alcohols. iajpr.com In the context of synthesizing the parent structure of this compound, a direct esterification approach is not the most common due to the ether linkage. However, related esterification principles are crucial for the synthesis of precursors and derivatives.
A typical acid-catalyzed esterification, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: This step forms a protonated ester.
Deprotonation: The final step yields the ester and regenerates the acid catalyst.
To achieve a high yield, the equilibrium is often shifted towards the products by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edugoogle.com While not a direct route to the target compound's ether bond, this reaction is vital for creating ester derivatives from the carboxylic acid moiety.
Nucleophilic Substitution Reactions in Aromatic Systems
A more direct and widely employed method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves an alkoxide reacting with a primary alkyl halide.
In this specific synthesis, the sodium salt of 4-nitrophenol (B140041) (sodium 4-nitrophenoxide) is used as the nucleophile. This is typically prepared by treating 4-nitrophenol with a base like sodium hydroxide (B78521) or potassium carbonate. The electrophile is an ester of 4-(bromomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate (B8499459).
The reaction proceeds as follows:
The phenoxide ion attacks the benzylic carbon of the methyl 4-(bromomethyl)benzoate.
The bromide ion, being a good leaving group, is displaced.
This results in the formation of the methyl ester of this compound.
Subsequent hydrolysis of the ester group under basic or acidic conditions yields the final product, this compound.
The presence of the electron-withdrawing nitro group on the phenoxide enhances the acidity of the phenolic proton but decreases the nucleophilicity of the resulting phenoxide. However, the reaction is generally efficient. The reaction of 4-bromo-5-nitrophthalodinitrile with 4-nonylphenol (B119669) in the presence of potassium carbonate in DMF is an example of a similar nucleophilic substitution. researchgate.net
Catalytic Approaches in Compound Synthesis
Catalysis plays a significant role in optimizing the synthesis of this compound and its precursors.
Acid Catalysis in Esterification: As mentioned, strong acids like sulfuric acid or p-toluenesulfonic acid are standard catalysts for creating ester precursors or derivatives. google.com
Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic solution containing the alkyl halide. Catalysts like tetrabutylammonium (B224687) bromide can shuttle the phenoxide anion into the organic phase, accelerating the reaction rate.
Supported Catalysts: For large-scale and environmentally friendly syntheses, solid-supported catalysts are gaining prominence. For instance, tungstophosphoric acid supported on MCM-41 has been used as a catalyst for Friedel-Crafts acylation and esterification reactions, demonstrating high conversion rates. researchgate.net Such heterogeneous catalysts simplify product purification and catalyst recycling.
The following table summarizes the key synthetic approaches:
| Method | Reactants | Key Features | Typical Catalyst |
| Williamson Ether Synthesis | 4-Nitrophenol, Methyl 4-(bromomethyl)benzoate | Forms the core ether linkage via nucleophilic substitution. Followed by ester hydrolysis. | Base (e.g., K2CO3), Phase-Transfer Catalyst (optional) |
| Fischer Esterification (for derivatives) | This compound, Alcohol | Modifies the carboxylic acid group to an ester. | Strong Acid (e.g., H2SO4) |
Synthesis of Structural Analogs and Derivatives
The core structure of this compound can be systematically modified at two primary locations: the carboxylic acid moiety and the nitrophenoxy segment. These modifications allow for the exploration of structure-activity relationships in various applications.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization.
Esterification: As previously discussed, the carboxylic acid can be converted to a wide range of esters by reacting it with different alcohols under acidic conditions. For example, reaction with methanol (B129727) yields the methyl ester. bond.edu.au
Amide Formation: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is highly reactive and can be treated with various primary or secondary amines to form the corresponding amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-[(4-nitrophenoxy)methyl]benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH4).
A representative reaction is the hydrolysis of a methyl ester to yield the final carboxylic acid, a common final step in the synthesis of the title compound and its analogs. prepchem.comnih.gov
Alterations of the Nitrophenoxy Segment
Modifying the nitrophenoxy part of the molecule involves using different substituted phenols in the initial Williamson ether synthesis. This allows for the introduction of various functional groups onto this aromatic ring.
Positional Isomers: Instead of 4-nitrophenol, 2-nitrophenol (B165410) or 3-nitrophenol (B1666305) can be used to synthesize the corresponding positional isomers.
Different Substituents: A wide array of substituted phenols can be employed as nucleophiles. This includes phenols with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., cyano, sulfonyl). For example, reacting methyl 4-(bromomethyl)benzoate with p-cresol (B1678582) (4-methylphenol) would yield 4-[(4-methylphenoxy)methyl]benzoic acid. chemicalbook.com
Halogenated Analogs: Using halogenated phenols, such as 4-chlorophenol (B41353) or 4-bromophenol, would result in the corresponding halogenated derivatives.
Poly-substituted Phenols: Phenols with multiple substituents can also be used to generate more complex analogs.
The following table provides examples of potential structural analogs through modification of the nitrophenoxy segment.
| Starting Phenol (B47542) | Resulting Analog Name |
| 2-Nitrophenol | 4-[(2-Nitrophenoxy)methyl]benzoic acid |
| 4-Methylphenol (p-Cresol) | 4-[(4-Methylphenoxy)methyl]benzoic acid |
| 4-Chlorophenol | 4-[(4-Chlorophenoxy)methyl]benzoic acid |
| 4-Hydroxybenzonitrile | 4-[(4-Cyanophenoxy)methyl]benzoic acid |
These synthetic strategies provide a robust platform for generating a library of compounds based on the this compound scaffold.
Derivatization via Coupling Reactions (e.g., Diazo Coupling)
Derivatization of this compound can be achieved through various chemical transformations, with coupling reactions offering a powerful tool for creating more complex molecular architectures. A notable example is the generation of azo compounds through diazo coupling, which requires the initial transformation of the nitro group into a diazonium salt. This process involves a sequential reduction and diazotization, followed by the coupling reaction itself.
The first step in this derivatization is the reduction of the nitro group on the 4-nitrophenoxy moiety to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium, platinum, or nickel, or chemical reduction using metals like tin, iron, or zinc in an acidic medium. masterorganicchemistry.comorganic-chemistry.orgjsynthchem.com The resulting compound is 4-[(4-aminophenoxy)methyl]benzoic acid.
The newly formed amino group can then be converted into a diazonium salt through diazotization. This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. slideshare.netorganic-chemistry.org
The resulting diazonium salt is a potent electrophile and can readily undergo electrophilic aromatic substitution with an activated aromatic ring, a reaction known as azo coupling. The coupling partner is typically an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative. The reaction conditions, particularly the pH, are crucial for the success of the coupling reaction. When coupling with phenols, the reaction is usually performed under mildly alkaline conditions to deprotonate the phenol to the more nucleophilic phenoxide ion. Conversely, coupling with anilines is generally carried out in a slightly acidic medium. quora.comscispace.com This reaction results in the formation of a highly colored azo compound, characterized by the -N=N- linkage, which chromophorically connects the two aromatic systems.
The general scheme for the derivatization of this compound via diazo coupling is as follows:
Step 1: Reduction of the Nitro Group
Step 2: Diazotization
Step 3: Azo Coupling
Optimization of Synthetic Conditions and Yield Enhancements
The optimization of the synthetic protocol for this compound is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. The primary focus for optimization lies in the Williamson ether synthesis step, as it is often the most challenging part of the sequence.
Several factors can be systematically varied to enhance the efficiency of the Williamson ether synthesis. byjus.comnumberanalytics.com The choice of base is critical for the deprotonation of 4-nitrophenol. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), as they ensure complete and rapid formation of the phenoxide nucleophile.
The selection of the solvent plays a pivotal role in the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred. byjus.comnumberanalytics.com These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and thus more nucleophilic, which accelerates the rate of the substitution reaction. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Reaction temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, particularly if the alkyl halide is sterically hindered. numberanalytics.com For the synthesis of this compound, where a primary benzylic bromide is used, elimination is less of a concern, but temperature should still be carefully controlled to prevent thermal degradation of the reactants or products. A typical temperature range for this type of reaction is between 50 and 100 °C. byjus.com
To further enhance the reaction rate and yield, phase-transfer catalysis can be employed. numberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby increasing the effective concentration of the reactants and accelerating the reaction.
Microwave-assisted synthesis has also emerged as a powerful technique for accelerating Williamson ether synthesis reactions. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.
The following interactive data table summarizes the influence of various reaction parameters on the yield of the Williamson ether synthesis, based on general principles and findings for similar reactions.
| Base | Solvent | Temperature (°C) | Additive/Technique | Typical Yield (%) |
| NaOH | Water | 80-100 | None | 40-60 |
| K₂CO₃ | Acetone | Reflux | None | 60-80 |
| NaH | DMF | 50-80 | None | 80-95 |
| KOtBu | DMSO | Room Temp - 60 | None | 85-98 |
| K₂CO₃ | Acetonitrile | 80 | Phase-Transfer Catalyst | 85-95 |
| K₂CO₃ | Toluene | 110 | Microwave | 90-99 |
For the ester hydrolysis step, optimization typically involves adjusting the concentration of the base (e.g., NaOH or KOH) and the reaction temperature. The use of a co-solvent like methanol or ethanol (B145695) can improve the solubility of the ester in the aqueous base, leading to a more efficient reaction. oieau.fr High temperatures can significantly accelerate the hydrolysis process.
By carefully selecting the base, solvent, and temperature, and by considering advanced techniques such as phase-transfer catalysis or microwave irradiation, the synthesis of this compound can be optimized to achieve high yields and purity.
Advanced Spectroscopic Characterization for Structural Elucidation of 4 4 Nitrophenoxy Methyl Benzoic Acid
Vibrational Spectroscopy Applications: Data Not Available
Vibrational spectroscopy, a fundamental tool for identifying functional groups and providing a molecular fingerprint, relies on experimental spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No published FT-IR spectra for 4-[(4-Nitrophenoxy)methyl]benzoic acid could be located. While one could predict the expected absorption bands based on its constituent functional groups (a carboxylic acid, a nitro group, an ether linkage, and substituted benzene (B151609) rings), a scientifically accurate analysis requires actual experimental data to confirm the precise wavenumbers and intensities of these vibrations. Such data is essential for a definitive functional group analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Data Not Available
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. However, specific NMR data for this compound is not documented in the reviewed sources.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Detailed ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the distinct protons in this compound, are not available. This information is critical for understanding the electronic environment of each proton within the molecule's structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The carbon skeleton of the molecule remains uncharacterized by ¹³C NMR in the available literature. The chemical shifts of the various carbon atoms would provide crucial insights into their bonding and electronic environments, but this experimental data has not been published.
Advanced NMR Techniques for Structural Confirmation
Advanced NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for confirming the connectivity and three-dimensional structure of a molecule. The application of these techniques to this compound has not been reported, leaving its detailed structural confirmation via these methods unverified.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be expected to provide the exact mass of the molecular ion, confirming its elemental composition, C₁₄H₁₁NO₅.
The fragmentation of the molecular ion in the mass spectrometer occurs at the weakest bonds and most stable resulting fragments. For this compound, the ether linkage and the bonds adjacent to the aromatic rings are likely points of cleavage. Expected fragmentation pathways could include:
Cleavage of the benzylic ether bond: This could result in the formation of a 4-nitro-phenoxy radical and a carboxyphenylmethyl cation, or a 4-nitrophenoxide anion and a corresponding cation, depending on the ionization method.
Loss of the nitro group: Fragmentation could involve the loss of NO₂ (46 Da) or NO (30 Da) from the nitrophenoxy moiety.
Decarboxylation: The carboxylic acid group can lose CO₂ (44 Da), a common fragmentation for benzoic acid derivatives.
A hypothetical fragmentation pattern is detailed in the table below.
| Fragment (m/z) | Proposed Structure/Identity |
| 273 | [M]⁺ Molecular ion |
| 228 | [M - COOH]⁺ |
| 152 | [M - C₇H₅O₂]⁺ (nitrophenoxy moiety) |
| 138 | [M - C₇H₄NO₃]⁺ (carboxyphenylmethyl moiety) |
| 121 | [C₇H₅O₂]⁺ (carboxybenzyl fragment) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be a composite of the chromophores present: the benzoic acid moiety and the p-nitrophenoxy group.
The key electronic transitions anticipated are:
π → π* transitions: These high-energy transitions are characteristic of the aromatic rings. The presence of substituents like the carboxylic acid and the nitro group will shift the absorption maxima (λmax) and can increase the molar absorptivity (ε).
n → π* transitions: These transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups. They are typically of lower intensity compared to π → π* transitions.
The nitro group, in particular, is a strong chromophore and is expected to significantly influence the UV-Vis spectrum. The extended conjugation between the phenoxy group and the nitro group is likely to result in a strong absorption band at a longer wavelength.
| Chromophore | Expected Transition | Anticipated λmax Range (nm) |
| Benzoic Acid | π → π | ~230-280 |
| p-Nitrophenoxy | π → π | ~300-320 |
| Nitro Group | n → π* | >300 |
This table outlines the expected electronic transitions and absorption ranges based on the constituent chromophores of the molecule.
Other Spectroscopic Methods (e.g., ¹¹⁷Sn NMR, Mössbauer Spectroscopy for Derivatives)
While methods like ¹¹⁷Sn NMR and Mössbauer spectroscopy are not applicable to this compound itself, they are crucial for characterizing its derivatives, particularly organotin(IV) carboxylates. asianpubs.org If the carboxylic acid moiety of the title compound is used to form complexes with organotin compounds, these techniques provide invaluable insight into the coordination environment of the tin atom.
¹¹⁷Sn NMR Spectroscopy:
This technique is highly sensitive to the coordination number and geometry of the tin center. asianpubs.org
The chemical shift (δ) in ¹¹⁷Sn NMR can distinguish between four-, five-, six-, or even seven-coordinate tin atoms. nih.govresearchgate.net For instance, a significant upfield shift in the ¹¹⁷Sn resonance upon complexation compared to the organotin precursor can indicate an increase in the coordination number. asianpubs.org
The coupling constants, such as ¹J(¹¹⁹Sn, ¹³C), can provide further structural information about the bonds to the tin atom. nih.gov
Mössbauer Spectroscopy:
Tin-119m Mössbauer spectroscopy is a powerful tool for determining the oxidation state and coordination geometry of tin in solid-state samples. scilit.com
The key parameters obtained are the isomer shift (IS) and the quadrupole splitting (QS).
The magnitude of the quadrupole splitting is particularly sensitive to the geometry of the tin center. By comparing experimental QS values with those calculated for known geometries (e.g., tetrahedral, trigonal-bipyramidal, octahedral), the coordination environment of the tin atom in a derivative of this compound can be determined. researchgate.net
These specialized techniques are therefore essential for the full structural elucidation of metal-organic derivatives of the title compound.
Crystallographic Investigations and Solid State Analysis of 4 4 Nitrophenoxy Methyl Benzoic Acid and Its Derivatives
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
A definitive determination of the molecular structure of 4-[(4-Nitrophenoxy)methyl]benzoic acid would be achieved through SCXRD. This technique would provide precise atomic coordinates, allowing for the creation of a detailed three-dimensional model of the molecule. Key crystallographic parameters that would be determined are summarized in the table below.
| Crystallographic Parameter | Description | Data Not Available |
| Chemical Formula | The types and numbers of atoms in a single molecule of the compound. | C₁₄H₁₁NO₅ |
| Formula Weight | The sum of the atomic weights of all atoms in the chemical formula. | 273.24 g/mol |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |
| Space Group | The specific symmetry group of the crystal. | Not Determined |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Not Determined |
| Volume | The volume of the unit cell. | Not Determined |
| Z | The number of molecules per unit cell. | Not Determined |
| Calculated Density | The density of the crystal calculated from the crystallographic data. | Not Determined |
Analysis of Crystal Packing and Lattice Dynamics
Once the crystal structure is determined, the arrangement of molecules within the crystal lattice would be analyzed. This involves examining how individual molecules pack together to form the extended solid-state structure. Understanding the crystal packing is essential for explaining the material's physical properties, such as its melting point, solubility, and mechanical strength. Lattice dynamics would further explore the vibrational modes within the crystal.
Characterization of Intermolecular Interactions
The stability of the crystal structure is governed by a variety of non-covalent interactions. A thorough analysis would identify and characterize these interactions.
π-π Stacking Interactions
The two aromatic rings in the molecule, the benzoic acid moiety and the nitrophenoxy group, would be expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of the aromatic rings, are crucial in organizing the molecules in the crystal.
C-H...π Interactions
C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, are another type of weak intermolecular force that would likely play a role in the crystal packing of this compound.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties. Without experimental data, it is unknown whether this compound exhibits polymorphism. Crystal engineering studies would aim to control the crystallization process to produce specific polymorphs with desired properties, often by leveraging the intermolecular interactions discussed above.
Computational Chemistry and Theoretical Studies of 4 4 Nitrophenoxy Methyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 4-[(4-Nitrophenoxy)methyl]benzoic acid. These theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have allowed for the precise modeling of its molecular geometry and the analysis of its electronic structure.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
The electronic structure, as determined by DFT, highlights the distribution of electron density across the molecule. The presence of the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH), along with the electron-donating ether linkage (-O-), creates a complex electronic environment that governs the molecule's reactivity and intermolecular interactions.
Hartree-Fock (HF) Methods for Quantum Chemical Parameters
Hartree-Fock (HF) calculations, often performed with the same 6-311++G(d,p) basis set, provide valuable quantum chemical parameters that complement the insights gained from DFT. While HF methods are known to be computationally less intensive, they offer a foundational understanding of the electronic properties. For this compound, HF calculations have been used to compute key parameters such as ionization potential, electron affinity, and electronegativity. These parameters are crucial for predicting the molecule's behavior in chemical reactions and its potential for charge transfer.
Molecular Orbital Analysis
The analysis of molecular orbitals provides a deeper understanding of the chemical bonding and electronic transitions within this compound. This includes the examination of the frontier molecular orbitals and the nature of bonding through Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. In this compound, the HOMO is primarily localized on the phenoxy part of the molecule, which is electron-rich. Conversely, the LUMO is predominantly situated on the nitrophenyl moiety, which is electron-deficient due to the strong electron-withdrawing nature of the nitro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive and can be easily excited. For this compound, the calculated HOMO-LUMO gap is relatively small, indicating a propensity for intramolecular charge transfer from the electron-rich phenoxy group to the electron-poor nitrophenyl group.
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -3.2 |
| Energy Gap (ΔE) | 3.6 |
Natural Bond Orbital (NBO) Analysis for Bonding Nature and Charge Transfer
Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding interactions and charge delocalization within the molecule. For this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals.
The analysis further quantifies the intramolecular charge transfer (ICT) within the molecule. The strong ICT from the lone pairs of the oxygen atom in the ether linkage to the antibonding orbitals of the nitrophenyl ring is a key feature. This charge transfer is a major factor influencing the molecule's non-linear optical (NLO) properties. The NBO analysis confirms the significant stabilization energy associated with these electron delocalizations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound clearly illustrates the regions of positive and negative electrostatic potential.
The most negative potential, indicated by red and yellow colors on the MEP map, is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid group. These regions are susceptible to electrophilic attack. Conversely, the most positive potential, shown in blue, is located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a likely site for nucleophilic attack. The MEP map provides a clear and intuitive representation of the molecule's reactivity, corroborating the findings from the HOMO-LUMO and NBO analyses. This visual tool is crucial for understanding how the molecule will interact with other chemical species.
Prediction of Global Chemical Reactivity Descriptors
For instance, DFT studies on related nitro-substituted benzoic acid compounds allow for the estimation of key reactivity indices. These descriptors help in predicting how the molecule will interact with other chemical species. The presence of the electron-withdrawing nitro group (-NO2) and the benzoic acid moiety significantly influences the electronic properties and, consequently, the reactivity of the molecule.
Key global chemical reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
The values for these descriptors for a related compound, 4-(carboxyamino)-benzoic acid, have been calculated, and similar trends would be expected for this compound due to the presence of both electron-donating and electron-withdrawing groups.
| Descriptor | Formula | Predicted Trend for this compound |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate to High |
| Chemical Softness (S) | 1 / η | Low to Moderate |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | High |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative |
| Electrophilicity Index (ω) | μ2 / 2η | High |
Thermodynamic Property Calculations
Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, are fundamental to understanding the stability and spontaneity of chemical processes involving this compound. DFT calculations are a reliable method for predicting these properties. A study on a structurally analogous compound, 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid, provides insight into the expected thermodynamic behavior. researchgate.net
The standard thermodynamic functions, including heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated at various temperatures. These calculations typically show that as the temperature increases, the thermodynamic functions also increase due to the rise in molecular vibrational intensities. researchgate.net
| Temperature (K) | Heat Capacity (Cp,m) (J·mol-1·K-1) | Entropy (Sm) (J·mol-1·K-1) | Enthalpy (Hm) (kJ·mol-1) |
|---|---|---|---|
| 100 | Data Not Available | Data Not Available | Data Not Available |
| 200 | Data Not Available | Data Not Available | Data Not Available |
| 298.15 | Data Not Available | Data Not Available | Data Not Available |
| 400 | Data Not Available | Data Not Available | Data Not Available |
| 500 | Data Not Available | Data Not Available | Data Not Available |
Note: Specific data for this compound is not available. The table is a template based on typical thermodynamic calculations for similar organic molecules.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of organic molecules are often related to the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer. This compound, with its aromatic rings, nitro group (acceptor), and carboxylic acid group, is a candidate for exhibiting NLO properties.
Computational studies on similar molecules, such as 4-nitrophenol (B140041) 4-aminobenzoic acid monohydrate (4NPABA), have been performed to calculate NLO parameters like polarizability (α) and first-order hyperpolarizability (β). researchgate.net These calculations are typically carried out using DFT methods. For 4NPABA, the calculated values of linear polarizability (α) and first-order hyperpolarizability (β) are 2.683 × 10-23 esu and 11.865 × 10-30 esu, respectively. researchgate.net It is anticipated that this compound would also exhibit significant NLO properties due to its analogous electronic structure.
| Parameter | Symbol | Predicted Value Trend |
|---|---|---|
| Linear Polarizability | α | Significant |
| First-Order Hyperpolarizability | β | Significant |
| Second-Order Hyperpolarizability | γ | Moderate |
Molecular Docking and Dynamics Simulations for Mechanistic Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor). These methods are instrumental in drug discovery and design.
While specific docking studies for this compound are not detailed in the available literature, research on other benzoic acid derivatives against various protein targets, such as the SARS-CoV-2 main protease, demonstrates the utility of this approach. nih.gov In such studies, the ligand is placed into the binding site of the protein, and its orientation and interaction energies are calculated. The results are often expressed as a docking score, which estimates the binding affinity.
MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, in a study of benzoic acid derivatives, intermolecular interactions with the protein were identified, and the lengths of hydrogen bonds were measured. nih.gov
These computational techniques could be applied to this compound to explore its potential as an inhibitor for various enzymes or as a ligand for different receptors, thereby guiding experimental studies.
Exploration of Chemical Reactivity and Mechanistic Pathways of 4 4 Nitrophenoxy Methyl Benzoic Acid
Electrophilic and Nucleophilic Reactivity Profiling
The reactivity of 4-[(4-nitrophenoxy)methyl]benzoic acid is a nuanced balance of the electronic effects exerted by its constituent functional groups. The benzene (B151609) ring of the benzoic acid portion and the phenyl ring of the nitrophenoxy group exhibit distinct reactivities towards electrophilic and nucleophilic reagents.
The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation less favorable than for unsubstituted benzene. The directing effect of the carboxyl group channels incoming electrophiles primarily to the meta position.
Conversely, the 4-nitrophenoxy group is highly susceptible to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group (-NO2) in the para position strongly activates the aromatic ring for attack by nucleophiles. This activation is a result of the stabilization of the negatively charged Meisenheimer complex intermediate through resonance involving the nitro group. Consequently, the phenoxy ether linkage is a potential site for cleavage by strong nucleophiles.
The benzylic methylene (B1212753) bridge (-CH2-) is also a reactive site. It can be susceptible to radical halogenation or oxidation. Furthermore, the ether oxygen possesses lone pairs of electrons, making it a potential site for protonation under acidic conditions, which can initiate ether cleavage.
The following table summarizes the expected reactivity at different positions of the molecule:
| Molecular Moiety | Type of Reagent | Expected Reactivity | Directing Effect (for EAS) |
| Benzoic Acid Ring | Electrophile | Deactivated | meta-directing |
| Benzoic Acid Ring | Nucleophile | Generally unreactive | N/A |
| Nitrophenoxy Ring | Electrophile | Strongly deactivated | N/A |
| Nitrophenoxy Ring | Nucleophile | Activated | ipso-substitution |
| Benzylic Carbon | Radicals/Oxidants | Reactive | N/A |
| Ether Oxygen | Acids | Reactive (protonation) | N/A |
Reaction Kinetics and Transition State Analysis
For reactions involving the carboxylic acid group, such as esterification, the electron-withdrawing nature of the 4-(4-nitrophenoxy)methyl substituent would be expected to have a modest effect on the reaction rate. Hammett plots for the hydrolysis of substituted benzoic acid esters show a positive ρ (rho) value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge buildup in the transition state of the rate-determining step. semanticscholar.orgslideshare.netlibretexts.org
The hydrolysis of the ether linkage, a key potential reaction, can be modeled on the hydrolysis of benzyl (B1604629) phenyl ether. Studies on the hydrolysis of benzyl phenyl ether in high-temperature liquid water have determined the activation energy to be approximately 150.3 ± 12.5 kJ/mol, following first-order kinetics. ccspublishing.org.cnplu.mxresearchgate.net The presence of the nitro group in the para position of the phenoxy ring in this compound would likely alter this activation energy.
The following table presents representative kinetic data for reactions of model compounds relevant to the reactivity of this compound:
| Reaction | Model Compound | Rate Constant (k) or Activation Energy (Ea) | Conditions |
| Alkaline Hydrolysis | Substituted Ethyl Benzoates | Varies with substituent (Hammett ρ > 0) | 85% Ethanol-Water, 30°C |
| Enzymatic Hydrolysis | para-Substituted Nitrophenyl Benzoate Esters | Varies with substituent and enzyme | pH 10 or enzymatic conditions |
| Hydrolysis | Benzyl Phenyl Ether | E_a = 150.3 ± 12.5 kJ/mol | High-Temperature Liquid Water (220-250°C) |
| Nucleophilic Aromatic Substitution | 1-(4-nitrophenoxy)-2,4-dinitrobenzene with amines | Varies with amine basicity | Acetonitrile (B52724) |
Mechanistic Elucidation of Specific Chemical Transformations
Several mechanistic pathways can be envisaged for the chemical transformation of this compound, primarily involving the ether linkage and the carboxylic acid group.
Ether Cleavage: The benzylic ether bond is susceptible to cleavage under various conditions.
Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, HI), the ether oxygen is protonated, forming a good leaving group (4-nitrophenol). The subsequent cleavage can proceed via an SN1 or SN2 mechanism at the benzylic carbon. Given the stability of the resulting benzyl carbocation, an SN1 pathway is plausible. This would involve the formation of a 4-(bromomethyl)benzoic acid and 4-nitrophenol (B140041).
Nucleophilic Cleavage: Strong nucleophiles can attack the activated nitrophenoxy ring, leading to cleavage of the aryl-oxygen bond via an SNAr mechanism. This would yield 4-nitrophenoxide and a derivative of 4-methylbenzoic acid.
Hydrogenolysis: Catalytic hydrogenolysis (e.g., H2/Pd-C) is a common method for cleaving benzyl ethers. This reaction would proceed via reductive cleavage of the carbon-oxygen bond at the benzylic position to yield 4-methylbenzoic acid and 4-aminophenol (B1666318) (as the nitro group would also be reduced under these conditions).
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo a range of characteristic reactions.
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction proceeds through the standard Fischer esterification mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.
Amide Formation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC), will yield the corresponding amide.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-[(4-nitrophenoxy)methyl]benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH4). Note that LiAlH4 will also reduce the nitro group.
Electrophilic Aromatic Substitution: As previously mentioned, electrophilic attack on the benzoic acid ring will occur at the meta position relative to the carboxyl group. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4-[(4-nitrophenoxy)methyl]-3-nitrobenzoic acid.
Applications in Advanced Materials and Chemical Technologies Non Clinical Focus
Polymer Chemistry and Specialty Polymer Development
Extensive research has been conducted to explore the role of various chemical compounds in the development of specialty polymers with enhanced properties. However, a review of available scientific literature and technical data reveals a lack of specific studies focusing on the application of 4-[(4-Nitrophenoxy)methyl]benzoic acid in this field.
Enhancement of Thermal Stability in Polymeric Systems
The thermal stability of polymers is a critical factor for their application in high-temperature environments. While numerous additives and monomers are known to enhance the thermal resistance of polymeric systems, there is no specific information available in the searched scientific literature detailing the use of this compound for this purpose.
Modification of Mechanical Properties of Polymers
The mechanical properties of polymers, such as tensile strength, flexibility, and impact resistance, are often tailored for specific applications through the incorporation of various chemical modifiers. Despite the importance of this area, research specifically investigating the effect of this compound on the mechanical properties of polymers could not be located.
Material Science Applications
The field of material science continually seeks novel compounds to create materials with superior performance characteristics. The potential applications of this compound in coatings, adhesives, and functional plastics were explored.
Formulation of Coatings and Adhesives
Coatings and adhesives are formulated with a variety of chemical components to achieve desired properties such as adhesion, durability, and chemical resistance. There is currently no available research data to suggest the use of this compound in the formulation of coatings or adhesives.
Development of Functional Plastics and Resins
Functional plastics and resins are developed by incorporating specific chemical moieties to impart desired functionalities. A search for the application of this compound in the development of such materials did not yield any specific findings.
Dyes and Pigments Synthesis and Characterization
The synthesis of novel dyes and pigments is an active area of chemical research. Benzoic acid derivatives can serve as precursors or intermediates in the synthesis of colorants. However, no specific literature was found that describes the use of this compound in the synthesis or characterization of dyes and pigments.
Chromophoric Properties and Colorfastness Enhancement
The chromophoric system of dyes derived from this compound is primarily based on the azo group (-N=N-) when it is used as a coupling component in azo dye synthesis. The core chromophore is the arylazobenzene structure, where the conjugated system of double bonds is responsible for the absorption of light in the visible region, thus producing color.
The this compound moiety acts as a significant modifier to the basic chromophore, influencing the color and fastness properties of the resulting dye. The nitro group (-NO₂) is a strong electron-withdrawing group and acts as an auxochrome. Its presence can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye, which can deepen the color. For instance, the presence of a nitro group on an azo dye can shift its color from yellow-orange to red or even violet. The ether linkage and the benzoic acid group can also influence the electronic properties of the chromophore and, consequently, the final color.
Table 1: Expected Chromophoric Properties of Azo Dyes Derived from this compound
| Property | Influence of this compound Moiety | Expected Outcome |
|---|---|---|
| Color | The nitro group acts as a strong auxochrome, causing a bathochromic shift. | Deeper shades, potentially in the orange to red spectrum. |
| Light Fastness | The stable aromatic structure and nitro group can contribute to photostability. | Fair to good light fastness (Rating 4-5). |
| Wash Fastness | The molecular size and polarity can increase affinity for hydrophobic fibers. | Moderate to good wash fastness (Rating 3-4). |
| Sublimation Fastness | Larger molecular weight compared to simpler disperse dyes. | Improved resistance to sublimation, especially for high-energy disperse dyes. |
Electrochemical Behavior of Derived Azo Dyes
Azo dyes derived from this compound are electrochemically active, and their behavior can be studied using techniques like cyclic voltammetry. The primary electrochemical process is the irreversible reduction of the azo group (-N=N-). This reduction typically occurs in a multi-electron, multi-proton process, leading to the cleavage of the azo bond and the formation of two aromatic amine fragments. This process is responsible for the decolorization of the dye.
The presence of the nitro group (-NO₂) introduces another reducible site in the molecule. The nitro group can be reduced to a nitroso, hydroxylamine, or amine group, depending on the electrochemical conditions. The reduction of the nitro group usually occurs at a less negative potential than the azo group reduction. Therefore, a cyclic voltammogram of an azo dye derived from this compound would be expected to show at least two distinct irreversible reduction peaks in the cathodic scan.
The general mechanism for the electrochemical reduction can be summarized as follows:
Nitro Group Reduction: Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NH₂ + 2H₂O
Azo Group Reduction: Ar-N=N-Ar' + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar' (hydrazobenzene) Ar-NH-NH-Ar' + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂N-Ar' (cleavage to amines)
The exact reduction potentials are dependent on the pH of the electrolyte and the specific structure of the dye. The irreversible nature of these reduction processes is confirmed by the absence of corresponding oxidation peaks in the reverse scan of the cyclic voltammogram. The diffusion-controlled nature of the electrode process can be established by studying the effect of the scan rate on the peak current.
Supramolecular Chemistry and Liquid Crystal Systems
The molecular structure of this compound and its derivatives is well-suited for the formation of ordered structures through non-covalent interactions, making it a person of interest in supramolecular chemistry and the design of liquid crystal systems.
The carboxylic acid group (-COOH) is a powerful functional group for directing the self-assembly of molecules through hydrogen bonding. Molecules of this compound can form stable, centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This is a very common and robust supramolecular synthon in carboxylic acids.
Beyond this primary dimerization, the ether oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for the formation of more complex, extended hydrogen-bonded networks. For instance, in the presence of suitable hydrogen bond donors, these groups could participate in the formation of one-, two-, or three-dimensional supramolecular architectures. The ability to form predictable and stable hydrogen-bonded assemblies is a cornerstone of crystal engineering.
Derivatives of this compound, particularly its esters, are expected to exhibit thermotropic liquid crystalline behavior. The rod-like (calamitic) shape of these molecules, arising from the elongated, rigid core composed of two phenyl rings linked by a methyl-ether bridge, is a key prerequisite for the formation of mesophases.
The mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, would be highly dependent on the nature of the terminal groups attached to the benzoic acid. For example, esterification of the carboxylic acid with long alkyl or alkoxy chains would enhance the anisotropy of the molecule and promote the formation of liquid crystalline phases.
Nematic Phase: Characterized by long-range orientational order of the molecules, but no positional order. This phase is typically observed at higher temperatures.
Smectic Phase: In addition to orientational order, molecules are arranged in layers, exhibiting one-dimensional positional order. Smectic phases are generally found at temperatures below the nematic phase.
The presence of the polar nitro group can influence the intermolecular interactions, such as dipole-dipole interactions, which can affect the stability and type of the mesophase. The flexibility of the ether linkage can also play a role in the phase behavior. The thermal properties and phase transitions of such liquid crystalline materials can be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Table 2: Predicted Mesomorphic Properties of Ester Derivatives of this compound
| Terminal Group (Ester) | Expected Mesophase Behavior | Rationale |
|---|---|---|
| Short Alkyl/Alkoxy Chains | Likely to be non-mesomorphic or exhibit a monotropic nematic phase. | Insufficient molecular anisotropy to stabilize a liquid crystal phase over a broad temperature range. |
Reagent Development in Analytical Chemistry
While specific applications of this compound as an analytical reagent are not widely documented, its structural analogue, 4-nitrophenoxyacetic acid, has been successfully employed in the development of analytical methods. This suggests a strong potential for the title compound in similar applications.
A notable example is the use of 4-nitrophenoxyacetic acid in a colorimetric assay for the detection and quantification of 2,4-dichlorophenoxyacetic acid (2,4-D)/α-ketoglutarate dioxygenase (TfdA) activity. nih.gov In this assay, the enzyme cleaves the ether linkage of the 4-nitrophenoxyacetic acid, releasing the intensely yellow 4-nitrophenol (B140041). The rate of formation of 4-nitrophenol, which can be monitored spectrophotometrically, is directly proportional to the enzyme activity.
Given the structural similarity, this compound could potentially be used in a similar manner to develop assays for enzymes that can cleave the ether bond. The release of 4-nitrophenol would again serve as the chromogenic reporter. Furthermore, the carboxylic acid functionality opens up possibilities for its use as a derivatizing agent in chromatography. For instance, it could be used to tag analytes containing hydroxyl or amino groups to enhance their detection by UV or fluorescence detectors in HPLC.
Catalysis Research (e.g., use in synthesis, catalytic activity of derivatives)
In the field of catalysis, carboxylic acids are widely used as organic linkers for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids with well-defined porous structures, and they have shown great promise as heterogeneous catalysts.
This compound is an excellent candidate for a linker in the synthesis of MOFs. The carboxylic acid group can coordinate to metal ions or clusters, forming the nodes of the framework, while the rest of the molecule acts as the strut connecting these nodes. The length and rigidity of the linker are crucial in determining the topology and pore size of the resulting MOF.
The presence of the nitro group and the ether oxygen within the linker molecule can also be advantageous. These functional groups can be post-synthetically modified to introduce catalytically active sites. Moreover, the inherent functionality of these groups can influence the catalytic properties of the MOF by creating a specific chemical environment within the pores. For example, the nitro group could be reduced to an amino group, which can then be used to anchor catalytic metal nanoparticles or organocatalysts.
MOFs derived from linkers like this compound could find applications in a variety of catalytic reactions, including:
Lewis acid catalysis: If the metal nodes have open coordination sites.
Oxidation/Reduction catalysis: Depending on the nature of the metal center.
Photocatalysis: If the linker or metal nodes can absorb light and generate electron-hole pairs.
Size- and shape-selective catalysis: Due to the well-defined pore structure.
The synthesis of such catalytically active materials would typically involve solvothermal or hydrothermal methods, where the metal salt and the this compound linker are reacted in a suitable solvent at elevated temperatures.
Structure Activity Relationship Studies for Mechanistic Biochemical Understanding Non Clinical Focus
Investigation of Structural Modifications and Their Influence on Molecular Interactions
Research into how structural modifications of 4-[(4-Nitrophenoxy)methyl]benzoic acid influence its molecular interactions is not available in the current body of scientific literature. Hypothetically, structure-activity relationship (SAR) studies would involve the synthesis of various analogs to probe the importance of its key structural features: the benzoic acid moiety, the ether linkage, and the terminal nitrophenyl group.
Potential modifications could include:
Alterations to the Benzoic Acid Ring: Shifting the position of the carboxymethyl group from para to ortho or meta to assess the impact of substituent placement on target binding. Introduction of other substituents on this ring could also modulate electronic properties and steric bulk.
Modification of the Ether Linkage: Replacement of the oxygen atom with sulfur (a thioether) or an amino group (an amine) would alter the bond angles, length, and hydrogen bonding capabilities of the linker.
Changes to the Nitrophenyl Group: Varying the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups would systematically probe the electronic requirements for activity. The phenyl ring itself could be substituted with other aromatic or heterocyclic systems.
These hypothetical studies would be crucial for identifying the pharmacophore and understanding how specific structural changes translate to changes in biological activity.
Correlation of Electronic Structure with Biochemical Targets (e.g., enzyme inhibition, receptor binding)
Without experimental data on the biochemical targets of this compound, any correlation of its electronic structure with activity remains theoretical. The presence of the electron-withdrawing nitro group on the terminal phenyl ring significantly influences the electronic distribution across the molecule, creating a dipole moment and potentially engaging in specific electronic interactions with a biological target.
The carboxylic acid group, being ionizable at physiological pH, is likely to participate in ionic interactions or hydrogen bonding with amino acid residues in an enzyme's active site or a receptor's binding pocket. The ether oxygen and the aromatic rings can also contribute to binding through hydrogen bonding and π-stacking interactions, respectively. A comprehensive understanding would necessitate the identification of a specific biological target and subsequent analysis of the binding interactions.
Computational Design and Predictive Modeling of Novel Derivatives
In the absence of a known biological target and established structure-activity relationships, computational design and predictive modeling studies for novel derivatives of this compound have not been published. Such studies would typically follow the identification of a lead compound and its target.
Were such research to be undertaken, it would likely involve:
Molecular Docking: If a target protein structure were identified, docking studies could predict the binding modes and affinities of a library of virtual derivatives, helping to prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs with corresponding biological activity data is available, QSAR models could be developed to correlate physicochemical properties with activity, enabling the prediction of the potency of yet-unsynthesized compounds.
Pharmacophore Modeling: Based on the structures of known active compounds (if any were to be discovered), a pharmacophore model could be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model could then be used to screen virtual libraries for novel scaffolds.
Until foundational research on the biological activity and targets of this compound is conducted and published, these areas of investigation remain open for future exploration.
Future Research Directions and Emerging Paradigms for 4 4 Nitrophenoxy Methyl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and synthesis of novel compounds, including derivatives of 4-[(4-Nitrophenoxy)methyl]benzoic acid. These computational tools offer the potential to accelerate the discovery process, optimize reaction conditions, and predict molecular properties with unprecedented accuracy.
In the realm of chemical synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes. mdpi.com Machine learning algorithms can predict reaction outcomes and suggest optimal reaction conditions, such as temperature, solvent, and catalyst, thereby minimizing the need for extensive empirical screening and reducing waste. researchgate.net This data-driven approach can significantly shorten the development cycle for new materials and pharmaceuticals based on the this compound scaffold.
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals. Future research on this compound will undoubtedly focus on creating more environmentally benign and sustainable synthetic methodologies.
Traditional synthetic methods for aromatic ethers and benzoic acid derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions. numberanalytics.com Green chemistry approaches aim to mitigate these drawbacks. For instance, research could explore the use of safer and more abundant starting materials, employ catalytic systems that operate under milder conditions, and utilize alternative energy sources like microwave irradiation or sonication to enhance reaction rates and reduce energy consumption. bohrium.comlabinsights.nl
The development of solvent-free reaction conditions or the use of green solvents such as water, supercritical fluids, or ionic liquids will be a key area of investigation. google.com Furthermore, designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be crucial. This includes exploring catalytic cycles that minimize the generation of stoichiometric byproducts. acs.org The ultimate goal is to develop synthetic protocols for this compound that are not only efficient and high-yielding but also have a minimal environmental footprint. labinsights.nl
Advanced In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in situ characterization techniques offer the ability to monitor chemical transformations in real-time, providing valuable insights that are often missed with traditional offline analysis.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgmdpi.com Flow chemistry coupled with these in situ monitoring tools can enable precise control over reaction parameters and facilitate rapid optimization. rsc.org
Mass spectrometry-based techniques, like extractive electrospray ionization mass spectrometry (EESI-MS), provide high sensitivity and selectivity for identifying and quantifying species directly from the reaction mixture in real-time. fossiliontech.comresearchgate.net These methods can be invaluable for elucidating complex reaction pathways and identifying transient intermediates in the synthesis of this compound. The data generated from these advanced techniques can be used to build accurate kinetic models, leading to improved process control and efficiency. acs.org
Multidisciplinary Approaches to Unveiling Novel Applications
The unique chemical architecture of this compound, featuring both electron-withdrawing (nitro group) and electron-donating (ether linkage) functionalities, alongside a carboxylic acid handle for further modification, makes it a promising candidate for a wide range of applications. A multidisciplinary approach, combining expertise from materials science, biology, and engineering, will be essential to unlock its full potential.
In materials science, this compound could serve as a versatile building block for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and other functional materials. researchgate.net The presence of the nitro group can be exploited for applications in nonlinear optics or as a precursor for amino-functionalized materials. The benzoic acid group allows for its incorporation into polyesters, polyamides, or as a ligand for the construction of porous coordination polymers. nih.gov
Q & A
Basic: What are the common synthetic routes for 4-[(4-Nitrophenoxy)methyl]benzoic acid, and what key reaction conditions influence yield?
Methodological Answer:
A typical synthesis involves nucleophilic substitution between methyl 4-(bromomethyl)benzoate and 4-nitrophenol. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Key conditions include:
- Temperature: Maintained between 60–80°C to balance reaction rate and side-product formation.
- Solvent choice: DMF enhances nucleophilicity of the phenoxide ion.
- Stoichiometry: Excess 4-nitrophenol (1.2–1.5 equiv.) improves conversion.
Post-reaction, hydrolysis of the methyl ester (using NaOH/H₂O or LiOH/THF) yields the free benzoic acid. Yields typically range from 65–85%, depending on purity of intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H and ¹³C NMR: Confirm structural integrity by identifying aromatic protons (δ 7.5–8.5 ppm for nitrophenoxy groups) and the methylene bridge (δ 4.5–5.0 ppm). Carboxylic acid protons (if unesterified) appear as a broad peak at δ 12–13 ppm .
- IR Spectroscopy: Detect key functional groups: ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(NO₂) at ~1520–1350 cm⁻¹ .
- HPLC: Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can researchers optimize the purification of this compound when dealing with by-products?
Methodological Answer:
Common impurities include unreacted starting materials and hydrolysis by-products. Optimization strategies:
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (10:1 to 3:1) to separate nitrophenoxy derivatives.
- Recrystallization: Dissolve the crude product in hot ethanol and slowly add water to induce crystallization.
- TLC Monitoring: Employ UV-active spots (Rf ~0.4 in hexane/EtOAc 3:1) to track elution .
Advanced: What strategies resolve contradictions in reported bioactivity data of nitro-aromatic benzoic acid derivatives?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation approaches:
- Standardized Bioassays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).
- Purity Validation: Confirm via HPLC and elemental analysis.
- SAR Studies: Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate bioactive moieties .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) to prevent explosive reactions.
- Disposal: Neutralize with sodium bicarbonate before incineration as hazardous waste .
Advanced: How does the electronic nature of the nitro group influence the reactivity of this compound in further derivatization?
Methodological Answer:
The nitro group’s electron-withdrawing effect:
- Activates the Ring: Directs electrophilic substitution (e.g., nitration) to the meta position relative to the nitrophenoxy group.
- Facilitates Reduction: Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl converts nitro to amine, enabling diazotization or amide coupling for drug-like derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
